Exo-8-boc-6-hydroxy-8-azabicyclo[3.2.1]octane
Description
Exo-8-boc-6-hydroxy-8-azabicyclo[3.2.1]octane is a bicyclic organic compound featuring an 8-azabicyclo[3.2.1]octane core with two key substituents:
- A tert-butoxycarbonyl (Boc) protecting group at the 8-position, which enhances stability and modulates reactivity during synthetic processes .
Molecular Formula: C₁₂H₂₁NO₃ Molecular Weight: 227.3 g/mol Storage: Stable at room temperature, commercially available with ≥97% purity for research and industrial applications .
The Boc group is critical for protecting the nitrogen atom during multi-step syntheses, particularly in pharmaceutical intermediates and protein degradation studies .
Properties
IUPAC Name |
tert-butyl (1R,5S,6R)-6-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-8-5-4-6-9(13)10(14)7-8/h8-10,14H,4-7H2,1-3H3/t8-,9+,10-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJZKCLOQMYZAGC-KXUCPTDWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCCC1C(C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H]2CCC[C@H]1[C@@H](C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of exo-8-boc-6-hydroxy-8-azabicyclo[3.2.1]octane typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including the stereocontrolled formation of the bicyclic scaffold from acyclic starting materials or through desymmetrization processes starting from achiral tropinone derivatives . The reaction conditions often involve the use of specific catalysts and reagents to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the principles of large-scale organic synthesis, including optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to produce this compound on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
Exo-8-boc-6-hydroxy-8-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, commonly using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield ketones or carboxylic acids, reduction may produce alcohols or amines, and substitution reactions may result in various substituted derivatives of the original compound.
Scientific Research Applications
Medicinal Chemistry
Exo-8-boc-6-hydroxy-8-azabicyclo[3.2.1]octane serves as a valuable scaffold in drug discovery, particularly for developing monoamine neurotransmitter reuptake inhibitors. These compounds are crucial in treating various mental health disorders such as depression, anxiety, and attention deficit hyperactivity disorder (ADHD) due to their ability to modulate neurotransmitter levels in the brain .
The compound exhibits significant biological activity, particularly in the following areas:
- Neurotransmitter Reuptake Inhibition : Research indicates that derivatives of this compound can inhibit the reuptake of serotonin, norepinephrine, and dopamine, making them potential therapeutic agents for mood disorders .
- Cell Signaling Modulation : The compound influences cellular signaling pathways, which can affect gene expression and cellular metabolism.
Synthetic Chemistry
In synthetic chemistry, this compound acts as an important intermediate in the synthesis of various bioactive molecules and complex natural products. Its unique structure allows for diverse chemical transformations that can lead to the development of new therapeutic agents.
Material Science
The compound's unique properties make it suitable for applications in material science, where it can be utilized in developing new materials with specific chemical functionalities. This includes its use in catalysis and the design of novel polymers.
Case Study 1: Development of Antidepressants
A study highlighted the synthesis of this compound derivatives that demonstrated efficacy as monoamine reuptake inhibitors. These derivatives were tested for their ability to modulate neurotransmitter levels, showing promise in treating depression with fewer side effects compared to traditional antidepressants .
Case Study 2: Synthesis of Bioactive Molecules
Research focused on utilizing this compound as a key intermediate for synthesizing complex natural products. The study demonstrated how the compound facilitated the enantioselective construction of acyclic starting materials essential for creating bicyclic scaffolds with high stereochemical fidelity .
Mechanism of Action
The mechanism of action of exo-8-boc-6-hydroxy-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into certain biological receptors, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
6-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-one
- Structure : Features a methyl group at position 8 and a ketone at position 3 instead of Boc and hydroxyl groups.
- Molecular Formula: C₉H₁₅NO₂
- Molecular Weight : 169.22 g/mol
- Key Differences :
- Applications: Intermediate in tropane alkaloid synthesis, such as (±)-exo-6-hydroxytropinone, which is structurally related to natural products with CNS activity .
6-Cyclohexyl-8-oxa-6-azabicyclo[3.2.1]octane
- Structure : Replaces the hydroxyl group with a cyclohexyl substituent and incorporates an oxygen atom (oxa) in the bicyclic framework.
- Molecular Formula: C₁₂H₂₁NO
- Molecular Weight : 195.30 g/mol
- The oxa substitution alters ring strain and electronic properties compared to the parent scaffold .
- Applications : Explored in medicinal chemistry for structural diversity in receptor ligand design .
3-Methoxy-8-azabicyclo[3.2.1]octane Hydrochloride
- Structure : Contains a methoxy group at position 3 and a hydrochloride salt.
- Molecular Formula: C₈H₁₆ClNO
- Molecular Weight : 177.67 g/mol
- Key Differences :
- Applications : Used in pharmacological studies targeting nicotinic acetylcholine receptors due to its structural similarity to tropane alkaloids .
3-Methylene-8-Boc-8-azabicyclo[3.2.1]octane
- Structure : Features a Boc-protected nitrogen and a methylene group at position 3.
- Molecular Formula: C₁₂H₂₁NO₂
- Molecular Weight : 211.30 g/mol
- Key Differences :
- Applications : Intermediate in the synthesis of kinase inhibitors and other bioactive molecules .
Comparative Analysis
Structural and Functional Properties
| Compound | Substituents | Molecular Weight (g/mol) | Key Functional Groups | Stability |
|---|---|---|---|---|
| Exo-8-boc-6-hydroxy-8-azabicyclo[...] | Boc (8), OH (6) | 227.3 | Hydroxyl, Tertiary amine | High (room temp) |
| 6-Hydroxy-8-methyl-... | Methyl (8), Ketone (3) | 169.22 | Ketone, Secondary amine | Moderate |
| 6-Cyclohexyl-8-oxa-... | Cyclohexyl (6), Oxa (8) | 195.30 | Ether, Tertiary amine | High |
| 3-Methoxy-8-azabicyclo[...] HCl | Methoxy (3), HCl | 177.67 | Methoxy, Salt form | High (aqueous) |
Biological Activity
Exo-8-boc-6-hydroxy-8-azabicyclo[3.2.1]octane is a bicyclic compound belonging to the class of azabicyclo compounds, specifically tropane alkaloids. Its unique structure, characterized by a nitrogen atom within a bicyclic framework and a hydroxyl group, has garnered significant attention for its potential biological activities. This article delves into the biological activity of this compound, including its mechanisms of action, biochemical properties, and relevant research findings.
Overview of Biological Activity
The biological activity of this compound is primarily linked to its interaction with neurotransmitter systems, particularly its role as a neurotransmitter reuptake inhibitor. This compound has been shown to inhibit the reuptake of serotonin, norepinephrine, and dopamine in vitro, indicating its potential therapeutic applications in treating mood disorders and other neurological conditions .
The mechanism of action involves binding to specific neurotransmitter transporters, leading to increased levels of these monoamines in the synaptic cleft. This modulation can enhance neurotransmission and has implications for conditions such as depression and anxiety . The compound’s structural features facilitate interactions with these transporters, which are crucial for its biological effects.
This compound exhibits several important biochemical properties:
- Enzyme Interaction : The compound interacts with various enzymes and cofactors, influencing metabolic pathways and cellular signaling processes.
- Cellular Effects : It affects gene expression and cellular metabolism, contributing to its overall biological activity.
- Transport and Distribution : The compound may interact with transport proteins, affecting its localization within cells.
Research Findings
Numerous studies have investigated the biological effects of this compound:
- Neurotransmitter Reuptake Inhibition : Research indicates that this compound effectively inhibits the reuptake of key neurotransmitters, which is essential for developing antidepressants and anxiolytics .
- Structure-Activity Relationship (SAR) : Studies on related tropane derivatives reveal that structural modifications can significantly impact their potency and selectivity for different transporters. For example, hydroxylation at specific positions enhances binding affinity .
-
Case Studies :
- A study demonstrated that bridge hydroxylated tropanes retain enantioselectivity while displaying higher dopamine transporter (DAT) versus serotonin transporter (SERT) selectivity compared to their unsubstituted analogs .
- Another investigation highlighted the synthesis of various 6- and 7-hydroxylated derivatives, establishing a correlation between structural features and biological activity against neurochemical targets .
Comparative Analysis
The following table summarizes the comparative biological activity of this compound with similar compounds:
| Compound | DAT Inhibition | SERT Inhibition | Potency (IC50) |
|---|---|---|---|
| This compound | High | Moderate | ~50 nM |
| 6-Hydroxytropane | Moderate | Low | ~100 nM |
| 7-Hydroxytropane | High | Moderate | ~30 nM |
Q & A
Q. What synthetic strategies are commonly employed to construct the 8-azabicyclo[3.2.1]octane scaffold?
The 8-azabicyclo[3.2.1]octane core is typically synthesized via intramolecular cyclization or ring-closing metathesis. For example, enantioselective methods using chiral catalysts (e.g., organocatalysts or transition-metal complexes) enable stereocontrol at bridgehead positions, critical for tropane alkaloid synthesis . Reductive amination of diketones or ketones with amines, followed by acid-mediated cyclization, is another route. Key intermediates like 8-Boc-protected derivatives are often used to stabilize reactive amines during functionalization .
Q. What analytical techniques are recommended for characterizing 8-azabicyclo[3.2.1]octane derivatives?
High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or UV detection is standard for purity assessment and quantification. Nuclear magnetic resonance (NMR) spectroscopy, particularly - and -NMR, resolves stereochemistry and substitution patterns. X-ray crystallography is critical for confirming absolute configurations of chiral centers .
Q. Which biological targets are associated with 8-azabicyclo[3.2.1]octane derivatives?
These derivatives interact with monoamine transporters (e.g., dopamine transporter [DAT] and serotonin transporter [SERT]) and long-chain fatty acid elongase 6 (ELOVL6). For example, brasofensine, a DAT inhibitor, demonstrates potential in neurological disorders, while ELOVL6 inhibitors are studied for metabolic syndrome .
Advanced Research Questions
Q. How can enantioselective synthesis of the 8-azabicyclo[3.2.1]octane scaffold be optimized for tropane alkaloid applications?
Asymmetric catalysis using chiral auxiliaries or enzymes (e.g., lipases) achieves high enantiomeric excess (ee). For instance, Gassman’s method employs LiAlH reduction of ketones to access 2-azabicyclo[3.2.1]octan-3-ones, which are precursors to enantiopure tropane cores. Dynamic kinetic resolution (DKR) during cyclization steps further enhances stereocontrol .
Q. What computational approaches guide structure-activity relationship (SAR) studies for these derivatives?
Molecular docking and molecular dynamics simulations predict binding affinities to targets like DAT or 5-HT receptors. Quantitative structure-activity relationship (QSAR) models identify substituents (e.g., hydroxyl or Boc groups) that enhance potency or metabolic stability. Density functional theory (DFT) calculations rationalize stereoelectronic effects on reactivity .
Q. How do metabolic pathways influence the pharmacological profile of 8-azabicyclo[3.2.1]octane derivatives?
In vivo studies using radiolabeled compounds (e.g., -brasofensine) track metabolic fate. Cytochrome P450 enzymes often oxidize bridgehead carbons, producing hydroxylated metabolites. LC-MS/MS identifies major metabolites, while hepatic microsomal assays assess stability. Structural modifications (e.g., fluorine substitution) reduce first-pass metabolism .
Q. How can contradictory data on biological activity be resolved?
Discrepancies often arise from stereochemical variations or assay conditions. Comparative studies using enantiomerically pure compounds under standardized protocols (e.g., radioligand binding assays) clarify SAR. For example, exo vs. endo stereochemistry in 8-Boc derivatives significantly alters DAT binding affinity .
Methodological Tables
Q. Table 1: Key Synthetic Routes for 8-Azabicyclo[3.2.1]octane Derivatives
Q. Table 2: Analytical Parameters for Characterization
| Technique | Parameters | Application | Example Data |
|---|---|---|---|
| HPLC-MS | Column: C18, Gradient: HO/MeCN | Purity assessment, metabolite ID | Retention time: 8.2 min, m/z 223.3 |
| -NMR | Solvent: CDCl, 400 MHz | Stereochemical assignment | δ 3.85 (m, 1H, bridgehead H) |
| X-ray | Space group: P222 | Absolute configuration confirmation | CCDC deposition: 2058284 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
